molecular formula C23H35N3O6 B1452934 Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate CAS No. 1242339-17-8

Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate

Cat. No. B1452934
CAS RN: 1242339-17-8
M. Wt: 449.5 g/mol
InChI Key: SMIRDFFECDWODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : The compound consists of a piperidine ring with a benzyl group and a methylpiperazine moiety attached. The propanoate group is also present in the structure .

Scientific Research Applications

Medicinal Chemistry: Leukemia Treatment

This compound has been structurally characterized in its piperazin-1-ium salt form and is related to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . It binds to the Abelson tyrosine kinase domain, inhibiting the activity of tyrosine kinases crucial for the proliferation of cancer cells.

Pharmacology: Apoptosis Induction

Derivatives of this compound have been synthesized and shown to induce apoptosis in cancer cell lines such as BT-474 . This process is essential for eliminating cancer cells and is a key target in the development of anticancer therapies.

Biochemistry: Tubulin Polymerization Inhibition

Studies have indicated that certain derivatives can inhibit tubulin polymerization , a vital process for cell division. This inhibition is another mechanism by which cancer cell growth can be controlled or halted.

Organic Chemistry: Structural Analysis

The compound is used in research for structural analysis and determination, providing insights into molecular conformation and intermolecular interactions through techniques like single-crystal X-ray diffraction .

Industrial Applications: Pharmaceutical Testing

Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control .

Research and Development: Chemical Properties Study

The compound’s chemical properties, such as melting point, boiling point, and molecular weight, are studied to understand its behavior and potential as a pharmaceutical ingredient .

properties

IUPAC Name

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2.C2H2O4/c1-22-12-14-24(15-13-22)20-10-11-23(16-18-6-4-3-5-7-18)17-19(20)8-9-21(25)26-2;3-1(4)2(5)6/h3-7,19-20H,8-17H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIRDFFECDWODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)OC)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate
Reactant of Route 2
Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate
Reactant of Route 3
Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate
Reactant of Route 4
Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate
Reactant of Route 5
Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate
Reactant of Route 6
Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate

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